molecular formula C28H28FN5O6S B560112 AVL-292 benzenesulfonate CAS No. 1360053-81-1

AVL-292 benzenesulfonate

カタログ番号: B560112
CAS番号: 1360053-81-1
分子量: 581.6 g/mol
InChIキー: ABSXPNGWJFAPRT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

スペブルチニブベシレートは、経口投与される、ブルトンチロシンキナーゼの共有結合型低分子阻害剤です。ブルトンチロシンキナーゼは、B細胞とFc受容体のシグナル伝達経路において重要な酵素であり、B細胞の増殖と活性化に重要な役割を果たしています。 スペブルチニブベシレートは、関節リウマチや様々なB細胞悪性腫瘍の治療における潜在的な治療用途について研究されています .

準備方法

スペブルチニブベシレートの合成には、いくつかの工程が含まれます。まず、2,4-ジクロロ-5-フルオロピリミジンの4-クロロ基を、N,N-ジイソプロピルエチルアミン存在下でtert-ブチル(3-アミノフェニル)カルバメートで置換し、中間体を取得します。 この中間体をさらに反応させてスペブルチニブを生成します . 工業生産方法では、通常、これらの反応条件を最適化して、最終生成物の高収率と高純度を確保します。

化学反応の分析

スペブルチニブベシレートは、以下のような様々な化学反応を起こします。

これらの反応で一般的に使用される試薬には、N,N-ジイソプロピルエチルアミンとtert-ブチル(3-アミノフェニル)カルバメートがあります。生成される主な生成物はスペブルチニブベシレートであり、その後、精製してさらに使用されます。

科学研究の用途

スペブルチニブベシレートは、科学研究において幅広い用途があります。

科学的研究の応用

Oncology

AVL-292 is primarily being investigated for its efficacy in treating B cell malignancies such as:

  • Chronic Lymphocytic Leukemia (CLL)
  • Non-Hodgkin Lymphoma (NHL)
  • Waldenström's Macroglobulinemia (WM)

Clinical Trials:

  • A Phase 1b clinical trial demonstrated that AVL-292 was well tolerated in healthy volunteers at doses ranging from 0.5 to 7.0 mg/kg .
  • In patients with relapsed or refractory B-NHL and CLL, AVL-292 showed promising results, leading to significant tumor reduction and improved patient outcomes .
Study Indication Phase Outcome
CLLPhase 1bSafe and well tolerated
NHLPhase 1Tumor reduction observed

Autoimmune Diseases

In addition to its oncological applications, AVL-292 is being explored for the treatment of autoimmune diseases due to its ability to modulate immune responses:

  • Rheumatoid Arthritis
  • Systemic Lupus Erythematosus (SLE)

Preclinical Studies:

  • In animal models of collagen-induced arthritis (CIA), AVL-292 demonstrated a dose-dependent reduction in clinical signs of inflammation and prevented weight loss associated with disease severity .
Disease Model Effect Observed
Rheumatoid ArthritisCIA mice modelReduced paw thickness and inflammation
Systemic Lupus ErythematosusSLE modelsModulation of immune response

Pharmacokinetics and Safety Profile

AVL-292 exhibits favorable pharmacokinetic properties, including:

  • Oral Bioavailability: Approximately 49.15%
  • Half-Life: About 7.02 hours
  • Safety: Demonstrated low cytotoxicity across various cell lines including LO2, HEK293, and THP-1 .

Comparative Analysis with Other Btk Inhibitors

The following table compares AVL-292 with other notable Btk inhibitors regarding their potency and selectivity:

Compound IC50 (nM) Selectivity Clinical Status
AVL-292<0.5Highly selectivePhase 1b
Ibrutinib~3Moderate selectivityApproved for CLL/NHL
GDC-0853~4SelectivePhase 2

作用機序

スペブルチニブベシレートは、ブルトンチロシンキナーゼの活性部位にあるシステイン残基に共有結合することで作用します。 この結合により、キナーゼの活性が阻害され、B細胞の増殖と活性化に関与する下流のシグナル伝達経路が遮断されます . ブルトンチロシンキナーゼの阻害により、炎症性サイトカインとケモカインの産生が減少するため、自己免疫疾患やB細胞悪性腫瘍の治療に効果的です。

類似化合物との比較

スペブルチニブベシレートは、ブルトンチロシンキナーゼ阻害剤として知られる化合物のクラスに属しています。類似の化合物には以下のようなものがあります。

生物活性

AVL-292 benzenesulfonate, also known as Spebrutinib, is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (Btk), a critical enzyme in B-cell receptor signaling. Its unique mechanism and biological activity make it a significant candidate for therapeutic applications in various B-cell malignancies and autoimmune diseases.

AVL-292 functions by forming irreversible covalent bonds with the active site of Btk, specifically targeting a cysteine residue within the ATP-binding pocket. This binding effectively inhibits Btk-mediated signaling pathways essential for B-cell proliferation and survival, thereby preventing substrate phosphorylation and subsequent downstream signaling events .

The compound exhibits an IC50 value of less than 0.5 nM, showcasing its high potency against Btk activity. Additionally, it demonstrates an effective concentration (EC50) of approximately 3 nM for inhibiting naive human B-cell proliferation.

Therapeutic Applications

AVL-292 has been explored primarily for its therapeutic potential in:

  • B-cell malignancies : Such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma.
  • Autoimmune diseases : Including rheumatoid arthritis and systemic lupus erythematosus.

In preclinical studies, AVL-292 has shown efficacy in reducing joint damage, pannus formation, cartilage degradation, and bone erosion in animal models of rheumatoid arthritis .

Comparative Efficacy

A comparison of AVL-292 with other Btk inhibitors highlights its unique position in terms of potency and selectivity:

Compound NameMechanismIC50 ValueUnique Features
This compoundIrreversible Btk inhibitor<0.5 nMHigh selectivity for Btk
IbrutinibIrreversible Btk inhibitor3.9 nMFirst-in-class; FDA approved
AcalabrutinibIrreversible Btk inhibitor0.5 nMDesigned to minimize off-target effects
BTK inhibitor 1Reversible Btk inhibitorVariesLess potent; broader kinase inhibition

AVL-292 stands out due to its exceptional potency and selectivity for Btk compared to these other inhibitors, making it a strong candidate for further therapeutic development .

Case Studies and Research Findings

Recent clinical studies have focused on the safety, pharmacokinetics, and pharmacodynamics of AVL-292. For instance, a study assessing the engagement of AVL-292 with Btk in freshly isolated patient samples demonstrated that the compound effectively reduced Btk protein levels while maintaining a favorable safety profile .

Another research effort highlighted the compound's ability to modulate immune responses in models of autoimmune disease, indicating its potential to alleviate symptoms associated with excessive B-cell activity .

特性

IUPAC Name

benzenesulfonic acid;N-[3-[[5-fluoro-2-[4-(2-methoxyethoxy)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O3.C6H6O3S/c1-3-20(29)25-16-5-4-6-17(13-16)26-21-19(23)14-24-22(28-21)27-15-7-9-18(10-8-15)31-12-11-30-2;7-10(8,9)6-4-2-1-3-5-6/h3-10,13-14H,1,11-12H2,2H3,(H,25,29)(H2,24,26,27,28);1-5H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSXPNGWJFAPRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)NC(=O)C=C)F.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360053-81-1
Record name Spebrutinib besylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1360053811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SPEBRUTINIB BESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC3ET192UJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。